molecular formula C12H12O B8581904 3-(4-Cyclopropylphenyl)prop-2-yn-1-ol

3-(4-Cyclopropylphenyl)prop-2-yn-1-ol

Cat. No.: B8581904
M. Wt: 172.22 g/mol
InChI Key: RKNCQGNJGRROJP-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylphenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a cyclopropyl-substituted aromatic ring. Its structure combines a rigid cyclopropyl group with a propargyl alcohol moiety, which may enhance stereoelectronic properties and reactivity in click chemistry or cycloaddition reactions.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-(4-cyclopropylphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C12H12O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,7-9H2

InChI Key

RKNCQGNJGRROJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C#CCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (R Group) Molecular Formula Key Properties/Applications Synthesis Yield Reference
This compound 4-Cyclopropylphenyl C₁₂H₁₂O Potential stereoelectronic modulation Not reported Inferred
3-(4-Methoxyphenyl)prop-2-yn-1-ol 4-Methoxyphenyl C₁₀H₁₀O₂ Intermediate for silane-functionalized agents 76%
3-(4-Fluorophenyl)prop-2-yn-1-ol 4-Fluorophenyl C₉H₇FO Antimicrobial, antifungal activities Not reported
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 2-Chloro-5-methylpyridin-3-yl C₉H₈ClNO Pyridine-based electronic modulation Not reported
1-(2-Azidophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol 2-Azidophenyl, 4-methoxyphenyl C₁₆H₁₃N₃O₂ Click chemistry precursor Not reported

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., Methoxy): Enhance stability and direct electrophilic substitution reactions. For example, 3-(4-methoxyphenyl)prop-2-yn-1-ol is used to synthesize allylsilane intermediates (76% yield) . Electron-Withdrawing Groups (e.g., Fluoro): Improve bioactivity. 3-(4-Fluorophenyl)prop-2-yn-1-ol exhibits antimicrobial properties . Heterocyclic Substituents (e.g., Pyridine): Alter electronic properties; the pyridine derivative (C₉H₈ClNO) may enhance metal coordination or solubility .

Synthetic Utility :

  • Silane-functionalized derivatives (e.g., ) demonstrate the adaptability of propargyl alcohols in forming protective groups or silicon-containing scaffolds.
  • Azide-functionalized analogs () are pivotal in Huisgen cycloadditions for bioconjugation .

Biological Activity :

  • Fluorinated analogs show promising antifungal and antimicrobial activity, suggesting that this compound could be explored for similar applications .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Data for Selected Analogs

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (ESI) Data Reference
1-Cyclopropyl-3-(2-methoxynaphthalen-6-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol 95–97 7.80–6.70 (m, aromatic H), 1.50 (s, cyclopropyl) [M+Na]⁺: 390.1210 (C₂₅H₁₉NONa)
3-(4-Fluorophenyl)prop-2-yn-1-ol Not reported Not reported [M+Na]⁺: 165.0423 (C₉H₇FONa)
  • Cyclopropyl Derivatives : reports cyclopropyl-containing analogs with well-resolved ¹H NMR signals for cyclopropyl protons (~1.50 ppm) and aromatic protons (6.70–7.80 ppm), confirming structural integrity .

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